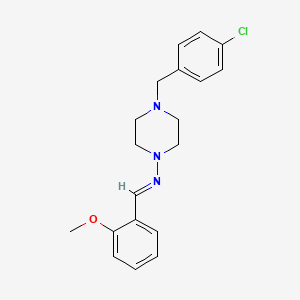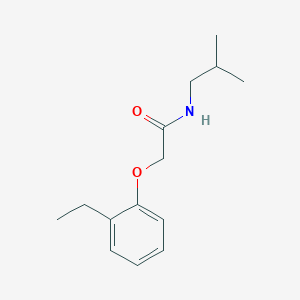![molecular formula C21H25N3O3 B5549083 4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound falls under the category of chemicals known for their complex synthesis and potential biological activities. However, specific studies directly addressing this compound are scarce. Thus, the information provided combines general knowledge from related compounds and chemical groups such as piperazines, pyridines, and their derivatives, which share common structural features and potentially similar chemical behaviors.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic pyridine or piperazine units, followed by adding specific substituents through reactions like alkylation, acylation, and amidation. For example, compounds with structural similarities have been synthesized through routes involving key steps like nucleophilic substitution, palladium-catalyzed coupling, and electrophilic fluorination (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds related to the given chemical includes specific arrangements of atoms and bonds, characterized through techniques like X-ray crystallography. These studies often reveal details such as bond lengths, angles, and stereochemistry, contributing to understanding the compound's physical and chemical properties. For instance, the structural analysis of similar piperazine and pyridine derivatives provides insights into their conformation and electronic distribution (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include their behavior as bases, nucleophiles, or electrophiles, depending on the chemical context. Their reactivity can lead to various products, significantly influenced by the nature of substituents and reaction conditions. For example, piperazine and pyridine rings in similar molecules participate in reactions like N-alkylation and carbonylation, with outcomes depending on factors like steric hindrance and electronic effects (Ishii et al., 1997).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are vital for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure, particularly the functional groups and their arrangement. For instance, the physical properties of structurally related compounds have been detailed through crystallographic studies, which highlight their molecular packing and intermolecular interactions (Kuleshova & Khrustalev, 2000).
Aplicaciones Científicas De Investigación
Antimycobacterial Applications
A significant application of compounds structurally related to 4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone is in the realm of antimycobacterial therapy. For example, Kumar et al. (2008) discovered spiro-piperidin-4-ones, which are effective against Mycobacterium tuberculosis. One specific compound, identified as 4e, showed high in vitro activity with a minimal inhibitory concentration (MIC) of 0.07 µM against MTB, outperforming drugs like isoniazid and ciprofloxacin. This compound also demonstrated efficacy in reducing bacterial count in lung and spleen tissues in vivo, highlighting its potential as a promising antimycobacterial agent (Kumar et al., 2008).
Medicinal Chemistry and Drug Design
The structural framework of this compound is utilized in medicinal chemistry for various purposes. For instance, in a study by Parveen et al. (2017), substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles were synthesized and evaluated for cytotoxic activities against human breast cancer cell lines. This study reflects the utilization of similar structural moieties in designing potential anticancer agents (Parveen et al., 2017).
Anti-inflammatory Applications
Compounds with structural similarities to the mentioned chemical have been studied for their anti-inflammatory properties. Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide and its condensation with various compounds like pyrrolidine and piperazine. These synthesized compounds exhibited potent anti-inflammatory activity, indicating the potential of such structures in developing anti-inflammatory drugs (Rajasekaran et al., 1999).
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of compounds structurally related to the query compound have been explored. Suresh et al. (2016) synthesized a series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, which displayed significant antibacterial and antifungal activities against various microorganisms. This study indicates the broader application of such compounds in combating microbial infections (Suresh et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-methyl-2-oxo-6-propan-2-ylpyridine-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)18-10-9-17(20(26)22(18)4)21(27)23-11-12-24(19(25)13-23)16-7-5-15(3)6-8-16/h5-10,14H,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRVWEQMPDOUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CC=C(N(C3=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)

![N-cyclohexyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5549073.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)
